Methyl 7-iodohept-5-enoate
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Overview
Description
Methyl 7-iodohept-5-enoate is an organic compound that belongs to the class of esters It features a seven-carbon chain with an iodine atom attached to the seventh carbon and a double bond between the fifth and sixth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-iodohept-5-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 7-hydroxyhept-5-enoate. This reaction typically uses iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under mild conditions to achieve the desired product .
Another method involves the hydrolysis of methyl 7-bromohept-5-enoate followed by iodination. The brominated precursor can be prepared through the reaction of 7-hydroxyhept-5-enoic acid with phosphorus tribromide (PBr3), followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the iodination process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-iodohept-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The double bond can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding saturated ester.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO) at room temperature.
Hydrogenation: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Major Products
Substitution: Methyl 7-thiohept-5-enoate, methyl 7-aminohept-5-enoate.
Reduction: Methyl 7-iodoheptanoate.
Oxidation: 7-iodoheptanoic acid.
Scientific Research Applications
Methyl 7-iodohept-5-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-iodohept-5-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes and receptors . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromohept-5-enoate
- Methyl 7-chlorohept-5-enoate
- Methyl 7-fluorohept-5-enoate
Uniqueness
Methyl 7-iodohept-5-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated, chlorinated, and fluorinated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, offering unique synthetic pathways and applications .
Properties
CAS No. |
64493-06-7 |
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Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
methyl 7-iodohept-5-enoate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
VJSYRMFXFUQTOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCI |
Origin of Product |
United States |
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